molecular formula C14H13N3O3 B7830332 methyl (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate

methyl (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate

Cat. No.: B7830332
M. Wt: 271.27 g/mol
InChI Key: LOHKRWUVLASKSE-UHFFFAOYSA-N
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Description

Methyl (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include oxidation, reduction, and acetylation reactions to introduce the desired functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or pyridazinoindoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown potential in biological research. They are studied for their effects on cell signaling pathways, gene expression, and enzyme inhibition.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of cancer, inflammation, and microbial infections. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism by which methyl (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, inhibit enzymes, or bind to receptors, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • 5-Methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole

  • Methyl indole-3-acetate

Uniqueness: Methyl (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate is unique due to its specific structural features, such as the pyridazinoindole core and the presence of the acetate group. These features contribute to its distinct reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

methyl 2-(5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-16-11-6-4-3-5-9(11)10-7-15-17(8-12(18)20-2)14(19)13(10)16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHKRWUVLASKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(N=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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